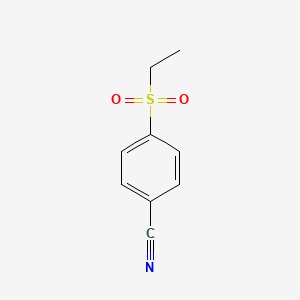

4-Ethylsulfonylbenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

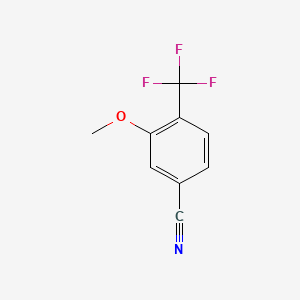

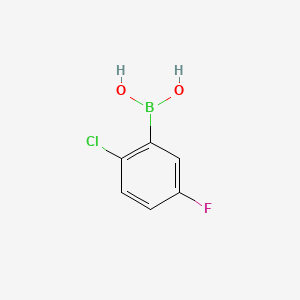

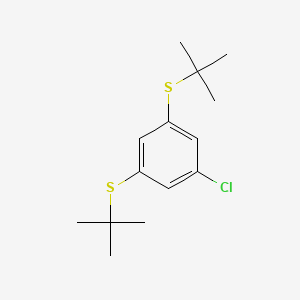

4-Ethylsulfonylbenzonitrile, also known as ESB, is a chemical compound that has gained significant interest in various fields of research and industry due to its unique properties and potential applications. It has a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol .

Synthesis Analysis

A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .Molecular Structure Analysis

The molecular structure of 4-Ethylsulfonylbenzonitrile is characterized by the presence of a sulfonyl (SO2) functional group attached to two carbon substituents .Chemical Reactions Analysis

The synthesis of benzonitriles involves amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Physical And Chemical Properties Analysis

4-Ethylsulfonylbenzonitrile has a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol .科学的研究の応用

Application in Drug Metabolism and Biocatalysis

4-Ethylsulfonylbenzonitrile has been explored in the context of drug metabolism, particularly for its role in the preparation of mammalian metabolites of certain drugs. Zmijewski et al. (2006) utilized a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator for structural characterization. This demonstrates the potential of 4-Ethylsulfonylbenzonitrile derivatives in aiding the study of drug metabolism and biocatalysis processes (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Role in CO2 Gas Sensing

Daud, Wahid, and Khairul (2019) researched the use of ethynylated-thiourea derivatives of 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea as sensing layers for detecting carbon dioxide (CO2) gas. Their work highlights the potential of 4-Ethylsulfonylbenzonitrile related compounds in environmental monitoring, particularly in the development of resistive-type CO2 gas sensors (Daud, Wahid, & Khairul, 2019).

Potential in Synthesis of New Compounds

Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds, incorporating structures like ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. This indicates the usefulness of 4-Ethylsulfonylbenzonitrile derivatives in the synthesis of new compounds with potential applications in medicinal chemistry (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).

Involvement in Chemical Reactions

The compound's derivatives have been involved in various chemical reactions. For instance, Sun et al. (2014) discussed the modulation of the electrochemical reduction of carbon dioxide using ionic liquids, where derivatives of 4-Ethylsulfonylbenzonitrile played a role in promoting the formation of specific reaction products (Sun, Ramesha, Kamat, & Brennecke, 2014).

Application in Synthesis Processes

Electrocatalytic Applications

Ghilane, Martin, Randriamahazaka, and Lacroix (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media, where derivatives of 4-Ethylsulfonylbenzonitrile were utilized. This research underscores its potential applications in electrocatalysis and surface chemistry (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

将来の方向性

特性

IUPAC Name |

4-ethylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEMDQAWPNGQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylsulfonylbenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)